1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile
Description
1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a spiro[2.5]octane ring system and a benzodiazole moiety, making it an interesting subject for research in various scientific fields.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-[[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl]benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3O/c1-16(5-2-6-17(9-16)11-21-17)10-20-12-19-14-4-3-13(8-18)7-15(14)20/h3-4,7,12H,2,5-6,9-11H2,1H3/t16-,17-/m0/s1 |
InChI Key |
YMCKUWNDXUEZAN-IRXDYDNUSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2(C1)CO2)CN3C=NC4=C3C=C(C=C4)C#N |
Canonical SMILES |
CC1(CCCC2(C1)CO2)CN3C=NC4=C3C=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, which can be achieved through a series of cyclization reactions. The benzodiazole moiety is then introduced via a condensation reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carboxamide
- 1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-methanol
Uniqueness
Compared to similar compounds, 1-{[(3S,5S)-5-methyl-1-oxaspiro[2.5]octan-5-yl]methyl}-1H-1,3-benzodiazole-6-carbonitrile stands out due to its carbonitrile group, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
